1-aminopropan-2-one chemical properties and structure
1-aminopropan-2-one chemical properties and structure
An In-depth Technical Guide to 1-Aminopropan-2-one: Chemical Properties and Structure
Introduction
1-Aminopropan-2-one, also commonly known as aminoacetone, is an organic compound with the chemical formula CH₃C(O)CH₂NH₂. It is the simplest alpha-aminoketone and a molecule of significant interest in biochemical research. While the free base form is unstable in its condensed state, it is stable in the gaseous phase. For practical laboratory use, it is typically handled as its more stable hydrochloride salt ([CH₃C(O)CH₂NH₃]Cl). Aminoacetone is a key intermediate in the metabolic pathway of threonine and glycine and serves as an endogenous substrate for semicarbazide-sensitive amine oxidase (SSAO).[1][2][3] Its role in the formation of methylglyoxal, a cytotoxic compound implicated in diabetic complications, makes it a crucial area of study for researchers in drug development and metabolic diseases.[1][2]
Chemical Properties
The chemical and physical properties of 1-aminopropan-2-one and its hydrochloride salt are summarized below. It is important to distinguish between the free base and its salt, as their properties can differ significantly. The free base is a colorless liquid, while the hydrochloride salt is typically an off-white to brown crystalline solid.[4][5]
| Property | 1-Aminopropan-2-one (Free Base) | 1-Aminopropan-2-one Hydrochloride |
| IUPAC Name | 1-Aminopropan-2-one[1] | 1-Aminopropan-2-one hydrochloride[4] |
| Synonyms | Aminoacetone, α-Aminoacetone[1] | Aminoacetone HCl[2] |
| Molecular Formula | C₃H₇NO[1] | C₃H₈ClNO |
| Molecular Weight | 73.095 g/mol [1] | 109.55 g/mol |
| Physical State | Colorless liquid[5] | Off-white to brown crystalline solid[4] |
| Melting Point | 130-131 °C[6] (Note: This value from a single source conflicts with its description as a liquid and may be inaccurate or refer to a derivative.) | 73-74 °C[2] |
| Boiling Point | 120.6 °C at 760 mmHg[7] | Not applicable |
| Density | ~0.926 g/cm³[7] | Not available |
| Solubility | Not specified; likely soluble in water and polar organic solvents. | Soluble in DMF (25 mg/ml), DMSO (15 mg/ml), Ethanol (10 mg/ml), and PBS (pH 7.2) (10 mg/ml).[2] |
| Stability | Unstable when condensed, reacts with itself. Stable in gaseous form.[1] | Hygroscopic.[2] |
Chemical Structure
1-Aminopropan-2-one is a simple, achiral molecule featuring a propane backbone. Its structure is characterized by two key functional groups: a primary amine (-NH₂) at the C1 position and a ketone (C=O) at the C2 position. The presence of both an amine and a ketone group in such proximity makes it a reactive molecule. The free base is unstable and prone to self-condensation reactions.
The structure consists of a methyl group (CH₃) bonded to the carbonyl carbon, which is in turn bonded to a methylene group (CH₂). The methylene group is bonded to the primary amino group. The molecule is polar due to the electronegative oxygen and nitrogen atoms.
Experimental Protocols
Synthesis of 1-Aminopropan-2-one Hydrochloride
A common laboratory synthesis for 1-aminopropan-2-one is performed in multiple steps, often starting from glycine and resulting in the stable hydrochloride salt. The following protocol is adapted from established organic synthesis procedures.[8]
Step A: Acetamidoacetone
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In a 3-liter, three-necked, round-bottomed flask equipped with a stirrer and reflux condenser, combine 75.0 g (1.0 mole) of glycine, 475 g (6 moles) of pyridine, and 1190 g (11.67 moles) of acetic anhydride.
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Heat the mixture under reflux with stirring for 6 hours.
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After reflux, replace the condenser for downward distillation and remove the excess pyridine, acetic anhydride, and acetic acid by distillation under reduced pressure.
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The resulting crude acetamidoacetone is used directly in the next step.
Step B: Aminoacetone hydrochloride
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To the crude acetamidoacetone from Step A in a 1-liter round-bottomed flask, add a mixture of 175 ml of concentrated hydrochloric acid and 175 ml of water.
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Boil the mixture under reflux in a nitrogen atmosphere for 6 hours.
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Concentrate the resulting solution using a flash evaporator at a temperature below 60°C.
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The resulting dark red oily residue is crude aminoacetone hydrochloride. Due to its hygroscopic nature, it is often converted to a more stable derivative for storage.[8]
Purification Note: For obtaining pure aminoacetone hydrochloride, the oily residue can be dried under reduced pressure over phosphorus pentoxide. The resulting crystalline solid can be further purified by dissolving it in absolute ethanol and precipitating with the addition of dry ether.[8]
Analytical Methods
Due to the instability of the free base, analytical characterization is typically performed on its hydrochloride salt or through derivatization.
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High-Performance Liquid Chromatography (HPLC): HPLC is a key method for the quantification of aminoacetone in biological samples.[4] A specific protocol involves the derivatization of its metabolic product, methylglyoxal, with o-phenylenediamine (o-PD). This is necessary because methylglyoxal is also unstable. The o-PD can be included in the enzyme reaction mixture to continuously trap the methylglyoxal as it is formed, preventing its loss during incubation and allowing for accurate quantification.[9]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure of the synthesized product. For 1-amino-2-propanone hydrochloride in CD₃OD, the expected signals are a singlet at approximately 3.92 ppm for the two protons of the CH₂ group and a singlet at 2.12 ppm for the three protons of the CH₃ group.
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Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
Metabolic Pathway: Threonine Degradation
1-Aminopropan-2-one is a central intermediate in the catabolism of the amino acid L-threonine. This pathway is a significant endogenous source of methylglyoxal.
The process begins with the enzyme L-threonine dehydrogenase, which oxidizes L-threonine to 2-amino-3-oxobutanoate. This intermediate is unstable and spontaneously decarboxylates to form 1-aminopropan-2-one. Subsequently, a semicarbazide-sensitive amine oxidase (SSAO) catalyzes the oxidative deamination of 1-aminopropan-2-one, producing methylglyoxal, hydrogen peroxide, and ammonium.
References
- 1. Threonine - Wikipedia [en.wikipedia.org]
- 2. Amino-2-propanol(78-96-6) 1H NMR spectrum [chemicalbook.com]
- 3. 1-Aminopropan-2-one hydrochloride | CAS#:7737-17-9 | Chemsrc [chemsrc.com]
- 4. A novel HPLC procedure for detection and quantification of aminoacetone, a precursor of methylglyoxal, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 1-aminopropan-2-one CAS#: 298-08-8 [m.chemicalbook.com]
- 7. (2R)-1-aminopropan-2-ol | C3H9NO | CID 439938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Assessment of the deamination of aminoacetone, an endogenous substrate for semicarbazide-sensitive amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
